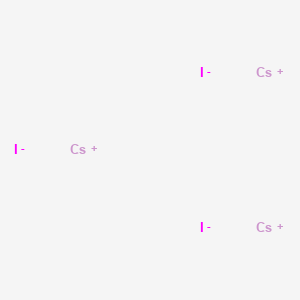
Cesium iodide (Cs(I3)) (6CI,7CI,8CI,9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cesium iodide (CsI) is an ionic compound composed of cesium and iodine. It is known for its high density and refractive index, making it useful in various scientific applications. Cesium iodide is often used in scintillation counters, which are devices that detect and measure ionizing radiation. It is also employed in X-ray imaging and other optical applications due to its transparency to a wide range of wavelengths .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cesium iodide can be synthesized through the direct reaction of cesium metal with iodine. The reaction is typically carried out in an inert atmosphere to prevent the cesium from reacting with moisture or oxygen. The reaction can be represented as follows:
2Cs+I2→2CsI
This reaction is exothermic and produces cesium iodide as a white crystalline solid .
Industrial Production Methods
In industrial settings, cesium iodide is often produced by reacting cesium carbonate with hydroiodic acid. The reaction is carried out in aqueous solution, and the resulting cesium iodide is then purified and crystallized. The reaction can be represented as follows:
Cs2CO3+2HI→2CsI+CO2+H2O
This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Cesium iodide undergoes various types of chemical reactions, including:
Oxidation: Cesium iodide can be oxidized to form cesium iodate (CsIO_3) in the presence of strong oxidizing agents.
Reduction: Cesium iodide can be reduced to cesium metal and iodine in the presence of strong reducing agents.
Substitution: Cesium iodide can participate in substitution reactions where the iodide ion is replaced by another halide ion
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2) are commonly used.
Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Halide exchange reactions are typically carried out in aqueous or organic solvents
Major Products Formed
Oxidation: Cesium iodate (CsIO_3)
Reduction: Cesium metal (Cs) and iodine (I_2)
Substitution: Other cesium halides such as cesium chloride (CsCl) or cesium bromide (CsBr)
Aplicaciones Científicas De Investigación
Cesium iodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in biological imaging techniques due to its transparency to a wide range of wavelengths.
Medicine: Used in medical imaging devices such as X-ray detectors and scintillation counters.
Industry: Utilized in the production of optical components and as a phosphor in display devices
Mecanismo De Acción
The mechanism by which cesium iodide exerts its effects is primarily based on its ability to interact with ionizing radiation. When cesium iodide is exposed to ionizing radiation, it emits light (scintillation), which can be detected and measured. This property makes it useful in radiation detection and imaging applications. The molecular targets and pathways involved in this process are related to the excitation and relaxation of electrons within the cesium iodide crystal lattice .
Comparación Con Compuestos Similares
Similar Compounds
- Cesium fluoride (CsF)
- Cesium chloride (CsCl)
- Cesium bromide (CsBr)
- Cesium astatide (CsAt)
Uniqueness
Cesium iodide is unique among cesium halides due to its high density and refractive index, which make it particularly suitable for optical and radiation detection applications. Its transparency to a wide range of wavelengths also sets it apart from other cesium halides .
Propiedades
Fórmula molecular |
Cs3I3 |
|---|---|
Peso molecular |
779.4298 g/mol |
Nombre IUPAC |
tricesium;triiodide |
InChI |
InChI=1S/3Cs.3HI/h;;;3*1H/q3*+1;;;/p-3 |
Clave InChI |
XIIBIBHNRAUEPK-UHFFFAOYSA-K |
SMILES canónico |
[I-].[I-].[I-].[Cs+].[Cs+].[Cs+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-Fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12289303.png)
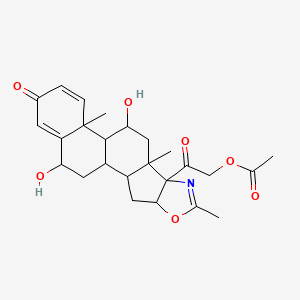
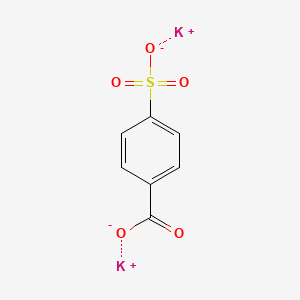
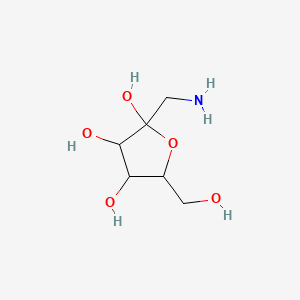
![2-[1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetonitrile;hydrobromide](/img/structure/B12289324.png)
![Ethyl 2-chlorobenzo[d]oxazole-5-carboxylate](/img/structure/B12289336.png)
![[4-[(3-Propyloxiran-2-yl)methoxy]phenyl] 4-decoxybenzoate](/img/structure/B12289337.png)
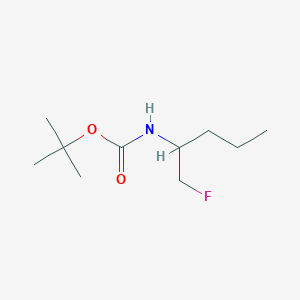
![(2,2-Dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate](/img/structure/B12289343.png)
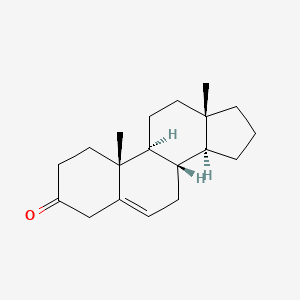
![[2-acetyl-4,12-bis(ethoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] ethyl carbonate](/img/structure/B12289352.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid](/img/structure/B12289359.png)
![9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide](/img/structure/B12289363.png)

